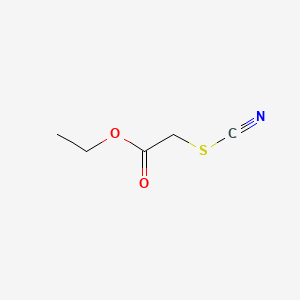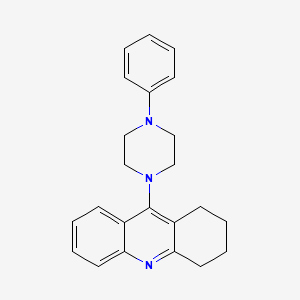
2,5,9-Trimethyldecane
Vue d'ensemble
Description
2,5,9-Trimethyldecane: is an organic compound belonging to the class of alkanes. It has the molecular formula C₁₃H₂₈ and a molecular weight of 184.3614 g/mol . This compound is characterized by the presence of three methyl groups attached to the decane backbone at the 2nd, 5th, and 9th positions . It is a colorless liquid under standard conditions and is primarily used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,9-Trimethyldecane can be achieved through several methods. One common approach involves the distillation of straight-chain decane followed by catalytic cracking. This process breaks down some molecules into derivatives containing trimethyl groups, ultimately yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of advanced distillation and catalytic cracking techniques. These methods ensure high purity and yield of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,9-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and other nucleophiles.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated alkanes, other substituted derivatives.
Applications De Recherche Scientifique
2,5,9-Trimethyldecane has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkane chemistry and as a solvent in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding the behavior of alkanes in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used as a solvent, lubricant, and in the formulation of various industrial products.
Mécanisme D'action
The mechanism of action of 2,5,9-Trimethyldecane involves its interaction with various molecular targets and pathways. As an alkane, it primarily interacts with lipid membranes and hydrophobic regions of proteins. Its effects are mediated through hydrophobic interactions, which can influence the structure and function of biological molecules.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane:
2,3,4-Trimethylpentane: Another branched alkane with similar molecular structure.
2,2,3-Trimethylbutane: A branched alkane with a different arrangement of methyl groups.
Uniqueness: 2,5,9-Trimethyldecane is unique due to its specific arrangement of methyl groups on the decane backbone. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
2,5,9-trimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-11(2)7-6-8-13(5)10-9-12(3)4/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQOUURBLPHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334825 | |
| Record name | 2,5,9-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-22-9 | |
| Record name | 2,5,9-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















